2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

Beschreibung

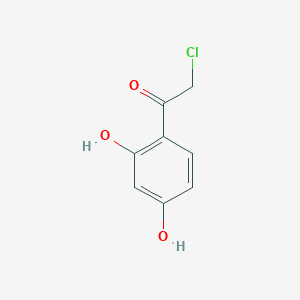

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1-(2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYLMJSVVVYYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368377 | |

| Record name | 2-chloro-1-(2,4-dihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25015-92-3 | |

| Record name | 2-chloro-1-(2,4-dihydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1 2,4 Dihydroxyphenyl Ethanone and Its Analogs

Traditional Synthetic Routes for 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

Classical synthesis methods provide the foundational routes to this compound. These techniques, while effective, often involve harsh reagents and conditions.

Chlorination of 2,4-Dihydroxyacetophenone via Thionyl Chloride

The direct chlorination of an acetophenone (B1666503) at the alpha-carbon (the carbon adjacent to the carbonyl group) is a common strategy for producing α-chloro ketones. While direct chlorination of 2,4-dihydroxyacetophenone is plausible, a more frequently documented approach involves the use of thionyl chloride (SOCl₂) as the chlorinating agent for analogous phenolic ketones. For instance, in the synthesis of related chlorinated acetophenones, thionyl chloride is employed to introduce a chlorine atom. researchgate.netresearchgate.net The reaction typically proceeds by converting the ketone into an enol or enolate form, which then attacks the chlorinating agent.

Another related method involves first reacting chloroacetic acid with thionyl chloride to form chloroacetyl chloride. This highly reactive acid chloride is then used in a Friedel-Crafts acylation reaction with an activated aromatic ring, such as resorcinol (B1680541), to yield the target molecule. This two-step process highlights the versatility of thionyl chloride in synthetic chemistry, both as a direct chlorinating agent and as a means to generate reactive acylating agents. masterorganicchemistry.com

Hoesch Condensation of Resorcinol with Chloroacetonitrile (B46850)

The Hoesch (or Houben-Hoesch) reaction is a classic method for synthesizing aryl ketones, particularly those with electron-donating groups like hydroxyls. wikipedia.org This reaction is exceptionally well-suited for producing this compound from resorcinol. The synthesis involves reacting resorcinol with chloroacetonitrile in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride, and hydrogen chloride. wikipedia.org

The mechanism proceeds in two main stages. First, the nitrile undergoes nucleophilic attack from the electron-rich resorcinol ring, forming a ketimine intermediate. wikipedia.org This intermediate is then hydrolyzed during an aqueous workup to yield the final product, this compound. wikipedia.org The high reactivity of polyhydroxy phenols like resorcinol makes them ideal substrates for this method. wikipedia.org

Table 1: Overview of the Hoesch Condensation for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst / Reagent | Key Intermediate | Final Product |

|---|

Advanced Synthetic Approaches and Process Optimization for this compound

Modern synthetic chemistry aims to improve upon traditional methods by enhancing efficiency, safety, and sustainability. These advanced approaches are applicable to the synthesis of this compound.

Exploration of Continuous Flow Chlorination Methodologies

Continuous flow chemistry represents a significant advancement over traditional batch processing, offering superior control over reaction parameters, enhanced safety, and potential for seamless scale-up. aurigeneservices.com In a flow system, reactants are continuously pumped through a reactor where they mix and react, allowing for precise control of temperature, pressure, and reaction time. aurigeneservices.com This technology is particularly advantageous for managing highly reactive reagents and potentially hazardous reactions. researchgate.net

While specific data on the continuous flow synthesis of this compound is not widely published, the methodology has been successfully applied to the synthesis of structural isomers. This demonstrates the viability of the approach. The benefits include:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous materials and controlling exothermic reactions. researchgate.net

Improved Consistency: Automated control over reaction conditions ensures high run-to-run reproducibility and product purity. aurigeneservices.com

Efficient Production: The continuous nature of the process allows for large-scale manufacturing with a smaller footprint compared to batch reactors. aurigeneservices.com

Strategies for Bypassing Protective Groups in Synthesis

The Hoesch condensation is a prime example of a protecting-group-free synthesis in this context. wikipedia.org The strongly electron-donating hydroxyl groups activate the aromatic ring, facilitating the electrophilic acylation reaction directly. This is a significant advantage over other acylation methods, like the Friedel-Crafts reaction, where the Lewis acid catalyst can complex with the hydroxyl groups, deactivating the ring and preventing the reaction unless the hydroxyls are protected. The inherent selectivity of the Hoesch reaction for electron-rich phenols makes it an efficient and more direct route. wikipedia.org

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Several principles of green chemistry can be applied to optimize the synthesis of this compound.

Safer Solvents and Auxiliaries: Traditional methods, such as certain Friedel-Crafts acylations, may use hazardous solvents like nitrobenzene. A greener approach involves substituting these with safer alternatives like water or benign organic solvents, or even performing reactions under solvent-free conditions. chemistryviews.orgyoutube.com

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. While the Hoesch reaction relies on a Lewis acid catalyst, research into more environmentally friendly or recyclable catalytic systems is an ongoing goal in synthetic chemistry.

Process Intensification: As discussed, continuous flow chemistry is a key green technology. It improves safety and efficiency, leading to less waste and energy consumption compared to large-scale batch processing. aurigeneservices.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. chemistryviews.org Comparing the atom economy of different pathways, such as direct chlorination versus the Hoesch condensation, can guide the selection of the most resource-efficient method.

By integrating these advanced principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Synthesis of Deuterated and Isotopically Labeled this compound Analogs for Research

The synthesis of deuterated and isotopically labeled analogs of this compound is crucial for various research applications, including mechanistic studies and metabolic tracking. While specific literature detailing the isotopic labeling of this exact molecule is sparse, established methods for the deuteration of ketones, particularly at the α-position, provide a clear pathway for its synthesis.

The primary strategy involves hydrogen-deuterium (H-D) exchange reactions. For ketones, the α-hydrogens are acidic and can be exchanged for deuterium (B1214612) atoms. libretexts.org This process is typically catalyzed by an acid or base in the presence of a deuterium source, most commonly deuterium oxide (D₂O). libretexts.org The mechanism under acidic conditions proceeds through the formation of an enol intermediate. The keto-enol tautomerism allows for the replacement of the α-hydrogen with a deuterium atom upon return to the keto form. libretexts.org

Transition metals are also effective catalysts for H-D exchange. Palladium on carbon (Pd/C), for instance, has been successfully used with D₂O to facilitate selective deuteration of various organic compounds, including ketones, under relatively mild conditions. nih.gov Organocatalyzed methods using D₂O as the deuterium source also present a viable, metal-free alternative for achieving high levels of deuterium incorporation in ketones. researchgate.net

For this compound, a plausible route to its deuterated analog would involve reacting the parent compound with D₂O in the presence of a suitable catalyst. The most likely position for deuteration would be the α-carbon of the ketone, replacing the hydrogen atoms on the chloromethyl group.

Table 1: General Methods for Deuterium Labeling of Ketones

| Catalyst System | Deuterium Source | General Substrate | Key Features |

| Acid/Base | D₂O | Ketones with α-hydrogens | Proceeds via enol or enolate intermediate. libretexts.org |

| Pd/C - Al | D₂O | Various organic compounds | High H-D exchange yields under mild temperatures. nih.gov |

| Organocatalyst | D₂O | Diverse ketones | Metal-free protocol with good to excellent deuterium incorporation. researchgate.net |

Isotopically labeled precursors, such as those containing ¹³C or ¹⁵N, can also be employed in the initial synthesis of the parent molecule to introduce labels at specific positions. nih.gov These labeled compounds are invaluable tools in quantitative proteomics and metabolomics, allowing researchers to trace the fate of molecules in biological systems. nih.gov

Synthetic Utility of this compound as a Precursor for Complex Molecules

This compound is a member of the α-haloketone chemical class, a group of compounds renowned for their utility as versatile building blocks in organic synthesis. The presence of a reactive chloro group at the α-position to the ketone makes it an excellent electrophile for various nucleophilic substitution reactions. This reactivity allows for the construction of more complex molecular architectures, particularly heterocyclic compounds.

Chlorinated acetophenones are widely utilized as intermediates in the synthesis of active pharmaceutical ingredients. nih.gov For example, the related compound 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972) serves as a key reagent in the preparation of hydroxypyrimidine derivatives, which have been investigated for their histone deacetylase (HDAC) inhibitory activity. nih.gov

A direct application showcasing the synthetic utility of a close isomer, 4-(2-chloroacetyl)resorcinol, is its use in the synthesis of xanthene derivatives. In a two-step process, resorcinol is first acylated with chloroacetyl chloride to produce 4-(2-chloroacetyl)resorcinol. This intermediate is then reacted with another equivalent of resorcinol in the presence of methanesulfonic acid to yield 9-chloromethylxanthene, a fluorescent dye precursor. This reaction highlights the ability of the chloroacetyl group to participate in cyclization reactions to form larger, polycyclic systems.

Table 2: Synthesis of 9-chloromethylxanthene from a 2-Chloro-1-(dihydroxyphenyl)ethanone Isomer

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Yield |

| Chloroacetyl chloride | Resorcinol | Anhydrous aluminum chloride | 4-(2-Chloroacetyl)resorcinol | 64.0% |

| 4-(2-Chloroacetyl)resorcinol | Resorcinol | Methanesulfonic acid | 9-Chloromethylxanthene | 84% |

Furthermore, the reactive nature of the α-chloro ketone moiety allows for its use in the synthesis of various heterocyclic systems through reactions with different nucleophiles. The chloro group can be readily displaced by amines, thiols, and other nucleophiles to form a wide range of derivatives. This versatility makes this compound a valuable precursor for creating libraries of complex molecules for biological screening and materials science applications.

Chemical Transformations and Mechanistic Studies of 2 Chloro 1 2,4 Dihydroxyphenyl Ethanone

Nucleophilic Substitution Reactions Involving the α-Chloroketone Moiety of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this position highly electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry.

This compound readily undergoes nucleophilic substitution reactions with various amines and thiols. These reactions typically proceed via an SN2 mechanism, where the nucleophile displaces the chloride ion.

In reactions with bifunctional nucleophiles such as 2-aminophenol (B121084) and 2-aminothiophenol (B119425), the initial substitution occurs at the α-carbon. For instance, the reaction with 2-aminothiophenol in the presence of a base like potassium carbonate in ethanol (B145695) yields the α-aminoketone intermediate, 2-(2-aminophenylthio)-1-(2,4-dihydroxyphenyl)ethanone. This intermediate is crucial for the subsequent synthesis of heterocyclic compounds. The reaction conditions are generally mild, reflecting the high reactivity of the α-chloroketone.

The structure of the resulting α-aminoketone has been confirmed by spectral data. For example, the IR spectrum of 2-(2-aminophenylthio)-1-(2,4-dihydroxyphenyl)ethanone shows characteristic absorption bands for the amine (NH2), hydroxyl (OH), and carbonyl (C=O) groups. The 1H NMR spectrum further supports the structure with signals corresponding to the methylene (B1212753) (CH2) protons, aromatic protons, and hydroxyl groups.

| Nucleophile | Reagent/Solvent | Product | Reference |

|---|---|---|---|

| 2-Aminophenol | K₂CO₃/Ethanol | 2-(2-aminophenoxy)-1-(2,4-dihydroxyphenyl)ethanone | |

| 2-Aminothiophenol | K₂CO₃/Ethanol | 2-(2-aminophenylthio)-1-(2,4-dihydroxyphenyl)ethanone | |

| Various amines | K₂CO₃/Ethanol | 2-amino-1-(2,4-dihydroxyphenyl)ethanone derivatives |

This compound is a key building block for synthesizing a variety of heterocyclic structures, particularly benzofurans and benzothiazines. The process often involves a two-step sequence: an initial nucleophilic substitution followed by an intramolecular cyclization.

For example, the synthesis of 1,4-benzothiazine derivatives begins with the reaction between this compound and 2-aminothiophenol to form the previously mentioned α-aminoketone intermediate. This intermediate can then be acylated, for instance with chloroacetyl chloride or substituted benzoyl chlorides, to form an N-substituted amide. The subsequent intramolecular cyclization of this amide, typically promoted by a base like potassium carbonate in ethanol, yields the final 1,4-benzothiazine or 1,4-benzoxazine ring system.

Furthermore, the intermediate α-aminoketone can be used to synthesize other complex heterocycles. Reaction with aromatic aldehydes produces chalcone (B49325) derivatives, which can then be cyclized with reagents like thiourea, hydrazine (B178648) hydrate (B1144303), or malononitrile (B47326) to form pyrimidines, pyrazolines, or pyridines, respectively. This versatility highlights the compound's importance as a scaffold in medicinal chemistry.

| Intermediate | Second Reagent | Third Reagent/Condition | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| α-aminoketone | Substituted benzoyl chlorides | K₂CO₃/Ethanol (Intramolecular cyclization) | 1,4-Benzothiazines | |

| α-aminoketone | Aromatic aldehydes | Thiourea/KOH (Cyclization of chalcone) | Pyrimidines | |

| α-aminoketone | Aromatic aldehydes | Hydrazine hydrate/Acetic acid (Cyclization of chalcone) | Pyrazolines | |

| α-aminoketone | Carbon disulfide | Ethyl bromoacetate (B1195939) then NaOEt (Intramolecular cyclization) | 1,4-Benzothiazine derivative |

Redox Chemistry of this compound

The redox chemistry of the molecule involves both the carbonyl group and the electron-rich dihydroxyphenyl ring.

The 2,4-dihydroxyphenyl moiety, being a resorcinol (B1680541) derivative, is susceptible to oxidation. Under appropriate oxidizing conditions, this hydroquinone-like structure can be converted into a quinone. The presence of two hydroxyl groups makes the aromatic ring highly electron-rich and thus easily oxidized. While specific studies detailing the oxidation of this compound to its corresponding quinone are not extensively documented in the provided search results, the general reactivity of resorcinol systems suggests this pathway is highly probable.

The carbonyl group of this compound can be selectively reduced to a secondary alcohol. This transformation can be achieved using standard reducing agents such as sodium borohydride. The reduction yields 2-chloro-1-(2,4-dihydroxyphenyl)ethanol, converting the ketone into an alcohol derivative while typically leaving the chloro and hydroxyl groups intact under controlled conditions. This adds another layer of synthetic utility, allowing for the creation of chiral centers and further functional group manipulation.

Aromatic Reactivity of the Dihydroxyphenyl Moiety in this compound

The dihydroxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution. The two hydroxyl groups are strong ortho-, para-directing activators. The positions ortho and para to the hydroxyl groups (C3, C5, and C6) are electronically enriched and thus are the primary sites for electrophilic attack.

The Friedel-Crafts acylation of resorcinol with chloroacetyl chloride, often in the presence of a Lewis acid like aluminum chloride, is the standard method for synthesizing the title compound itself. This reaction is an example of electrophilic aromatic substitution where the resorcinol ring is acylated, demonstrating its high reactivity. Further electrophilic substitutions, such as nitration or halogenation, on the this compound molecule would be expected to occur at the vacant and highly activated C3 or C5 positions of the aromatic ring.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the context of this compound, the substitution pattern is heavily influenced by the existing substituents on the phenyl ring. The synthesis of this compound itself often involves a key EAS reaction, the Friedel-Crafts acylation, where resorcinol is acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.net

While specific studies detailing a wide range of electrophilic aromatic substitution reactions on this compound as the starting substrate are not extensively documented in publicly available literature, the principles of EAS allow for predictions of its reactivity. The strong activating and ortho-, para-directing effects of the hydroxyl groups suggest that further substitution would be directed to the positions ortho and para to them. However, the existing substitution pattern already occupies the 2- and 4-positions. Therefore, incoming electrophiles would be directed to the remaining activated positions on the ring. The acetyl group is a deactivating group and a meta-director, which would influence the regioselectivity of the reaction. science.gov

For instance, in the structurally related 2,4-dihydroxyacetophenone, reactions such as the Mannich reaction, a type of aminoalkylation, demonstrate regioselective substitution. nih.gov It is plausible that this compound would undergo similar regioselective substitutions under appropriate conditions. The regioselectivity in such reactions on dihydroxyacetophenones can be precisely controlled, for example, achieving para-alkylation with high yields using specific reagents like cesium bicarbonate. researchgate.net

Influence of Hydroxyl Groups on Aromatic Activation

The two hydroxyl groups on the aromatic ring of this compound play a crucial role in activating the ring towards electrophilic attack. Hydroxyl groups are strong activating groups due to the ability of their lone pairs of electrons to participate in resonance with the aromatic π-system. libretexts.org This resonance delocalization increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.

Stability and Degradation Pathways of this compound under Various Conditions

The stability of this compound is a critical factor in its handling, storage, and application. Its degradation can be initiated by thermal stress or reaction with strong oxidizing agents.

Thermal Decomposition Studies

Detailed thermal decomposition studies specifically for this compound are not widely available. However, information on related compounds provides insight into its likely degradation products. For a similar compound, 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, it is noted that during a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion, with hazardous decomposition products including carbon oxides and hydrogen chloride. aksci.com

Studies on the thermal degradation of 2-chlorophenol (B165306) have shown that in the presence of air, decomposition can lead to the formation of various products, including other chlorophenols, chlorobenzenes, and carbon oxides. nih.gov The thermal decomposition of zinc(II) complexes with 2-chlorobenzoate (B514982) ligands has also been observed to result in the elimination of chloride and fragmentation of the organic ligand. researchgate.net Given these precedents, the thermal decomposition of this compound would likely involve the cleavage of the carbon-chlorine bond and the breakdown of the aromatic ring structure.

Table 1: Potential Thermal Decomposition Products of this compound Based on Related Compounds

| Precursor Compound | Potential Decomposition Products | Reference |

| 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone | Carbon oxides, Hydrogen chloride | aksci.com |

| 2-Chlorophenol | Chlorophenols, Chlorobenzenes, Carbon oxides | nih.gov |

Reactivity with Strong Oxidizing Agents

The presence of hydroxyl groups on the aromatic ring makes this compound susceptible to oxidation. Strong oxidizing agents can react with the compound, leading to its degradation. It is generally considered incompatible with strong oxidizing agents. aksci.com The hydroxyl groups can be oxidized to form quinones.

The oxidation of similar phenolic compounds has been studied extensively. For instance, the oxidation of 4-hydroxyacetophenone with potassium permanganate (B83412) in an acidic medium has been investigated, demonstrating that the ketone is susceptible to oxidation under these conditions. derpharmachemica.com Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in degrading chlorophenols. mdpi.com The degradation of 4-chlorophenol (B41353) using hydrogen peroxide in the presence of microwave irradiation has been shown to proceed via the attack of hydroxyl radicals, leading to ring-opening and the formation of short-chain organic acids. mdpi.com

Laccase, an oxidoreductase enzyme, has been shown to degrade various chlorophenols, with the position of the chlorine substituent affecting the degradation efficiency. nih.gov While these studies are not on this compound itself, they provide a framework for understanding its potential reactivity with strong oxidizing agents, which would likely involve oxidation of the hydroxyl groups and potential cleavage of the aromatic ring.

Table 2: Reactivity of Related Phenolic Compounds with Oxidizing Agents

| Compound | Oxidizing Agent/System | Key Findings | Reference |

| 4-Hydroxyacetophenone | Potassium permanganate (acidic) | Susceptible to oxidation. | derpharmachemica.com |

| 4-Chlorophenol | Microwave-H₂O₂ (AOP) | Degradation via hydroxyl radical attack, leading to ring opening. | mdpi.com |

| Chlorophenols | Laccase | Degradation efficiency depends on the position of the chlorine substituent. | nih.gov |

| Phenol (B47542) | Potassium permanganate | Oxidation to para-benzoquinone. | libretexts.org |

Structural Analysis and Conformational Studies of 2 Chloro 1 2,4 Dihydroxyphenyl Ethanone

X-ray Crystallographic Analysis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

Single-crystal X-ray diffraction has provided precise data on the solid-state conformation of the molecule, detailing its crystal lattice, molecular geometry, and the interactions that govern its packing.

The crystallographic analysis of this compound, also known as ω-Chlororesacetophenone, reveals that it crystallizes in the monoclinic system. acs.org The specific space group was determined to be P2₁/a. acs.org This space group is a common arrangement for organic molecules and indicates a center of symmetry within the crystal lattice. The unit cell parameters, which define the dimensions of the repeating unit in the crystal, have been precisely measured at a temperature of 298 K. acs.org

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 7.335(1) Å |

| b | 15.457(10) Å |

| c | 6.818(1) Å |

| β | 92.29(1)° |

| Volume (V) | 772(1) ų |

| Z | 4 |

Data sourced from van Rooyen & Breytenbach (1988). acs.org

The molecule is observed to be planar, a common feature for aromatic ketones which allows for maximum conjugation between the phenyl ring and the carbonyl group. acs.org A significant feature of its conformation is a strong intramolecular hydrogen bond. This bond forms between the hydrogen atom of the ortho-hydroxyl group (at position 2) and the oxygen atom of the adjacent carbonyl group. acs.org This interaction creates a stable six-membered ring, often referred to as a chelate ring. The measured distance for this hydrogen bond (H···O) is a short 1.63(1) Å, indicative of a strong interaction that significantly influences the molecule's conformation and chemical properties. acs.org This type of hydrogen bonding is a key factor in stabilizing the planar arrangement of the molecule. acs.orgiastate.edu

The experimentally determined bond lengths and angles within the this compound molecule are reported to be within the normal ranges for this class of compounds. acs.org The geometry reflects a hybrid of sp² and sp³ hybridized carbon atoms, consistent with an aromatic ketone structure. While a detailed table of specific bond lengths and angles is not available in the cited literature, the reported values are described as unexceptional. acs.org The planarity of the molecule is confirmed by the dihedral angles within the phenyl ring and between the ring and the chloroacetyl moiety. acs.org

Spectroscopic Characterization of this compound

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are vital for confirming the molecular structure in solution and providing insight into the electronic environment of the atoms.

¹H NMR spectroscopy is a powerful tool for identifying the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the chloroacetyl group. crystallography.net The chemical shifts and coupling patterns of the aromatic protons are characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. crystallography.net The singlet for the methylene protons confirms the presence of the -CH₂Cl group. crystallography.net

Table 2: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|

| Aromatic-H | 7.66 | d, J=9 |

| Aromatic-H | 6.60 | dd, J=9 & 2 |

| Aromatic-H | 6.30 | d, J=2 |

| -CH₂Cl | 4.82 | s |

Solvent: D₂O + K₂CO₃. Data sourced from a synthesis report. crystallography.net

Information regarding the ¹³C NMR spectrum for this specific compound was not available in the researched literature. However, analysis of related compounds suggests that characteristic signals would be expected for the carbonyl carbon, the aromatic carbons (with shifts influenced by the hydroxyl substituents), and the carbon of the chloromethyl group. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a critical analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various wavelengths, a unique spectral fingerprint of the compound is generated. For this compound, the FT-IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl groups, the carbonyl group of the ketone, the carbon-chlorine bond, and the aromatic ring.

While a dedicated spectrum for this compound is not detailed in the available literature, data from closely related analogs, such as 2-chloro-1-(3-hydroxyphenyl)ethanone, provides valuable insight into the expected vibrational frequencies. nih.gov The analysis of these analogs allows for a reliable assignment of the principal vibrational modes.

The key spectroscopic data, extrapolated from analogous compounds, are summarized below:

Hydroxyl (O-H) Group: A broad absorption band is typically observed in the region of 3400 cm⁻¹, which is characteristic of the O-H stretching vibration in phenols. nih.gov The broadening of this peak is due to intermolecular hydrogen bonding.

Carbonyl (C=O) Group: A strong, sharp absorption band appears around 1694-1789 cm⁻¹. nih.gov This band is indicative of the C=O stretching vibration of the ketone group. Its position can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.

Aromatic Ring (C=C and C-H): The presence of the benzene ring is confirmed by several bands. C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear as strong bands in the 900-675 cm⁻¹ range. nih.gov

Aliphatic C-H Group: The stretching vibrations for the methylene (-CH₂-) group adjacent to the chlorine atom are expected around 2987 cm⁻¹. nih.gov

Carbon-Chlorine (C-Cl) Bond: The C-Cl stretching vibration is typically found in the fingerprint region of the spectrum, usually between 800 and 600 cm⁻¹.

The following table details the expected FT-IR absorption bands and their assignments for this compound based on data from analogous structures.

| Vibrational Frequency (cm⁻¹) | Functional Group Assignment | Vibration Type | Reference |

|---|---|---|---|

| ~3400 (broad) | Ar-OH (Phenolic Hydroxyl) | Stretching | nih.gov |

| ~2987 | C-H (in -CH₂Cl) | Stretching | nih.gov |

| ~1789 (strong) | C=O (Ketone) | Stretching | nih.gov |

| ~1694 | C=C (Aromatic) | Stretching | nih.gov |

| ~832 (strong) | Ar-C-H | Bending | nih.gov |

Conformational Preferences and Stereochemical Investigations of this compound Analogs

The three-dimensional structure and conformational flexibility of this compound and its analogs are crucial determinants of their chemical reactivity and biological interactions. Conformational analysis reveals the most stable spatial arrangements of atoms in the molecule.

For this compound, the molecule is expected to adopt a preferred conformation that minimizes steric hindrance while maximizing electronic stabilization. A key feature is the tendency for the carbonyl group of the acetyl moiety to be coplanar with the dihydroxyphenyl ring. This planarity facilitates electronic conjugation between the ketone and the aromatic π-system, which is an energetically favorable arrangement.

Studies on structurally related acetophenones provide further insight into the conformational behavior of this class of compounds. For instance, investigations into 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that they exclusively adopt s-trans conformations in solution. acs.org This preference is determined by analyzing through-space NMR spin-spin couplings. acs.org The s-trans conformer refers to the arrangement where the substituent on the acetyl group (in this case, the chlorine atom) is oriented away from the phenyl ring.

The planarity of the core structure is a recurring theme in related molecules. X-ray crystallography of 2-chloro-1-(3-hydroxyphenyl)ethanone, a positional isomer of the title compound, confirms that the molecule is nearly planar. nih.govresearchgate.net This planarity is often stabilized by intramolecular interactions, such as hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen, which would be possible in this compound. Such an intramolecular hydrogen bond would form a six-membered ring, further locking the molecule into a planar conformation.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to support experimental findings and to perform potential energy surface (PES) analyses. nih.gov These studies help to identify stable conformers and the energy barriers between them. For various substituted acetophenones, DFT calculations have successfully predicted the most stable conformations, which are often in good agreement with experimental data from X-ray diffraction and spectroscopic methods. nih.gov

The table below summarizes key findings related to the conformational analysis of acetophenone derivatives.

| Compound/Analog | Key Conformational Feature | Method of Investigation | Reference |

|---|---|---|---|

| This compound | Preferred conformation minimizes steric hindrance; carbonyl group is coplanar with the aromatic ring. | Conformational Analysis | |

| 2'-Fluoro-substituted acetophenones | Exclusive preference for s-trans conformers in solution. | NMR Spectroscopy | acs.org |

| 2-chloro-1-(3-hydroxyphenyl)ethanone | Molecule is essentially planar in the solid state. | X-ray Crystallography | nih.govresearchgate.net |

| 1-(2-hydroxy-4,5-dimethylphenyl)ethanone | CO up-OH down conformation identified as stable. | X-ray Diffraction, DFT Calculations | nih.gov |

Computational and Theoretical Investigations of 2 Chloro 1 2,4 Dihydroxyphenyl Ethanone

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. nanobioletters.comresearchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry—by finding the minimum energy state on the potential energy surface. nih.gov For 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, geometry optimization is typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.net

The optimized structure of this compound is predicted to have a largely planar dihydroxyphenyl ring. nih.gov However, the chloroacetyl group may exhibit some torsion. The presence of an intramolecular hydrogen bond between the ortho-hydroxyl group (at C2) and the carbonyl oxygen is highly probable, which would influence the planarity and rotational barrier of the acyl group. Studies on related acetophenones show that bond lengths and angles are influenced by substituent effects. nanobioletters.comnih.gov The electron-donating hydroxyl groups and the electron-withdrawing chloroacetyl group will modulate the electronic distribution and geometry of the benzene (B151609) ring. For instance, the C-O bond of the hydroxyl groups and the C-C bond connecting the ring to the acetyl group are expected to have lengths reflecting partial double-bond character due to resonance.

Below is a table of predicted geometric parameters for this compound based on DFT calculations of similar structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.24 Å |

| C-Cl | 1.79 Å | |

| Caromatic-Ccarbonyl | 1.48 Å | |

| Caromatic-OH (para) | 1.36 Å | |

| Caromatic-OH (ortho) | 1.35 Å | |

| C-Caromatic (avg.) | 1.39 Å | |

| Bond Angle (°) | Caromatic-C=O | 120.5° |

| O=C-CH2Cl | 119.8° | |

| C-CH2-Cl | 111.0° | |

| Caromatic-O-H | 109.5° |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Site Selectivity

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. deeporigin.com Typically, red indicates regions of most negative potential (electron-rich), which are favorable for electrophilic attack, while blue signifies areas of most positive potential (electron-poor), which are susceptible to nucleophilic attack. deeporigin.comwolfram.com Green and yellow represent regions of intermediate or near-zero potential.

For this compound, the MEP map is expected to highlight several key reactive sites:

Negative Regions (Red): The most electron-rich areas are predicted to be localized on the oxygen atoms of the carbonyl group and the two hydroxyl groups. These sites are the most probable targets for electrophiles and are involved in hydrogen bonding.

Positive Regions (Blue): The most electron-deficient regions are expected to be around the hydrogen atoms of the hydroxyl groups. These acidic protons are susceptible to attack by nucleophiles or bases.

Intermediate Regions (Green/Yellow): The aromatic ring and the chloromethyl group will exhibit more neutral potential, though the electron-donating hydroxyl groups will increase the electron density of the ring, particularly at the ortho and para positions relative to them.

The MEP analysis provides a clear visual guide to the molecule's chemical reactivity and its potential interaction sites with biological targets or other reagents. uni-muenchen.dedeeporigin.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In this compound:

HOMO: The HOMO is expected to be primarily localized on the electron-rich 2,4-dihydroxyphenyl ring, as the hydroxyl groups are strong electron-donating groups that increase the energy of the occupied π-orbitals.

LUMO: The LUMO is likely to be centered on the chloroacetyl moiety, particularly the antibonding π* orbital of the carbonyl group, which is an electron-withdrawing group.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.15 eV |

| LUMO Energy | -2.05 eV |

| HOMO-LUMO Gap (ΔE) | 4.10 eV |

Prediction of Spectroscopic Parameters (NMR, IR) through Computational Methods

Computational methods, particularly DFT, are widely used to predict and interpret spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.govnih.gov These predictions are valuable for confirming molecular structures and assigning experimental signals. nanobioletters.comresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign experimental IR bands. The calculations predict the frequencies corresponding to specific bond stretches, bends, and torsions. For this compound, key predicted vibrational frequencies include:

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| O-H Stretch (hydroxyls) | 3400 - 3600 |

| C-H Stretch (aromatic) | 3050 - 3150 |

| C=O Stretch (carbonyl) | 1640 - 1660 |

| C=C Stretch (aromatic) | 1580 - 1610 |

| C-O Stretch (phenolic) | 1200 - 1300 |

| C-Cl Stretch | 700 - 750 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.gov

¹H NMR: The aromatic protons are expected to appear in the range of 6.0-8.0 ppm, with their specific shifts influenced by the positions of the hydroxyl and acetyl groups. The methylene (B1212753) protons (CH₂) adjacent to the chlorine and carbonyl groups would likely appear as a singlet around 4.5-5.0 ppm. The hydroxyl protons will show broad signals at variable chemical shifts, depending on solvent and concentration.

¹³C NMR: The carbonyl carbon is predicted to be the most downfield signal, typically above 190 ppm. The aromatic carbons will resonate between 100-165 ppm, with the carbons attached to the oxygen atoms appearing further downfield. The methylene carbon (CH₂Cl) is expected around 45-50 ppm.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 6.3 - 7.8 |

| -CH2Cl | 4.8 | |

| -OH (ortho) | ~12.0 (intramolecular H-bond) | |

| -OH (para) | ~10.0 | |

| ¹³C | C=O | 195.5 |

| C-OH (para) | 163.0 | |

| C-OH (ortho) | 161.8 | |

| Aromatic Carbons | 103 - 133 | |

| -CH2Cl | 46.5 |

Molecular Dynamics Simulations to Explore Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. tandfonline.com By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions over time. nih.gov

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: Exploring the rotational freedom around the Caromatic-Ccarbonyl and Ccarbonyl-CH₂Cl single bonds. These simulations can reveal the most populated conformations in different environments (e.g., in vacuum or in a solvent) and the energy barriers between them. The stability of the intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen could also be assessed.

Solvent Effects: Simulating the molecule in an explicit solvent like water would elucidate how solvent molecules arrange around the solute and form hydrogen bonds. The two hydroxyl groups and the carbonyl oxygen are strong hydrogen bond acceptors and donors, and MD simulations can quantify the dynamics of these interactions. tandfonline.comingentaconnect.com

Intermolecular Interactions: In simulations of multiple molecules, MD can model how this compound molecules interact with each other. This is crucial for understanding crystal packing, aggregation, and other condensed-phase properties. The simulations would likely show strong intermolecular hydrogen bonding networks, which would significantly influence the material's properties. surrey.ac.ukresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from the outputs of DFT calculations, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These indices are often calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Key reactivity indices include:

Chemical Potential (μ): Related to the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate higher stability.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger hardness value corresponds to a less reactive molecule.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). It quantifies the polarizability of a molecule.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a stronger electrophile.

These descriptors provide a framework for comparing the reactivity of this compound with other related compounds. researchgate.net

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.10 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.05 eV |

| Chemical Softness (S) | 1 / η | 0.49 eV-1 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.10 eV |

Biological Activities and Mechanistic Insights of 2 Chloro 1 2,4 Dihydroxyphenyl Ethanone

Anticancer Potential of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone and its Derivatives

The core structure of this compound, featuring an α-halo ketone and a phenolic ring, serves as a valuable scaffold in medicinal chemistry for developing new therapeutic agents. lgcstandards.com Derivatives of this compound, in particular, have demonstrated notable anticancer activities across various research studies.

Inhibition of Cancer Cell Proliferation and Colony Formation

Derivatives of chloro-acetophenones have shown significant efficacy in halting the growth of various cancer cell lines. For instance, chalcone (B49325) derivatives synthesized from substituted acetophenones exhibit considerable cytotoxic effects. mdpi.com In one study, chalcone derivatives incorporating a 4-(imidazole-1-yl)acetophenone structure were tested against HeLa (cervical cancer) and PC-3 (prostate cancer) cell lines. The results indicated that several of these compounds were more active than the standard chemotherapeutic drug, 5-fluorouracil. sigmaaldrich.com Specifically, compound 4 showed the highest activity against PC-3 cells, while compound 11 was most effective against HeLa cells. sigmaaldrich.com

Similarly, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which are hybrid molecules, were screened against a panel of 60 human cancer cell lines. sigmaaldrich.com Two compounds, 2f and 2h , were particularly effective, inhibiting the growth of all tested cancer cell lines at micromolar and submicromolar concentrations. sigmaaldrich.com Compound 2h demonstrated the highest antimitotic activity, with mean GI50 (50% growth inhibition) and TGI (total growth inhibition) values of 1.57 µM and 13.3 µM, respectively. sigmaaldrich.com It showed a particular sensitivity profile against leukemia, colon cancer, CNS cancer, melanoma, and breast cancer cell lines. sigmaaldrich.com

Another class of derivatives, quinazoline-chalcones and pyrimidodiazepines, also displayed high antiproliferative activity. nih.gov Compound 14g (a quinazoline-chalcone) was effective against leukemia (K-562, RPMI-8226), colon cancer (HCT-116), melanoma (LOX IMVI), and breast cancer (MCF7) cell lines, with GI50 values ranging from 0.622 to 1.81 μM. nih.gov

| Compound Class | Cancer Cell Line(s) | Key Findings (IC50/GI50) | Reference |

| Imidazole Chalcones | HeLa (Cervical), PC-3 (Prostate) | Compound 11 : IC50 = 1.58 µM (HeLa)Compound 4 : IC50 = 1.39 µM (PC-3) | sigmaaldrich.com |

| Thiazolidinone Hybrids | NCI-60 Panel | Compound 2h : Mean GI50 = 1.57 µM | sigmaaldrich.com |

| Quinazoline-Chalcones | Leukemia, Colon, Melanoma, Breast | Compound 14g : GI50 = 0.622–1.81 μM | nih.gov |

| 2-Chloro-1-(4-methoxyphenyl)ethanone Derivatives | Liver, Breast, Prostate | Significant antiproliferative effects at low concentrations. | bldpharm.com |

Induction of Apoptosis and Cell Cycle Modulation

The anticancer effects of acetophenone (B1666503) derivatives are often linked to their ability to induce programmed cell death (apoptosis) and interfere with the cancer cell cycle. nih.govnih.gov Apoptosis is a highly regulated process involving the activation of specific proteins, such as caspases, and is a primary target for many cancer therapies. sigmaaldrich.comresearchgate.net

The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating apoptosis, primarily by controlling the release of cytochrome c from mitochondria. researchgate.net Studies on benzylideneacetophenone derivatives have shown they can induce apoptosis in prostate cancer cells by inhibiting the proteasome, a complex responsible for degrading cellular proteins. nih.gov This inhibition leads to the accumulation of pro-apoptotic factors, ultimately causing cell death. nih.gov

Research on chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety revealed their ability to induce apoptosis in gastric adenocarcinoma (AGS) cells. mdpi.com The most active compound strongly arrested the cell cycle in the subG0 phase, depolarized the mitochondrial membrane, and activated both caspase-8 and caspase-9, indicating the involvement of both extrinsic and intrinsic apoptotic pathways. mdpi.com The regulation of apoptosis is complex, with proteins like Bcl-2 acting upstream to prevent the initiation of apoptotic body formation.

In Vivo Anticancer Efficacy Studies of Related Compounds

The therapeutic potential of acetophenone derivatives has been further investigated in animal models. A study on acetophenone thiosemicarbazones administered to Swiss albino mice with Ehrlich ascites carcinoma (EAC) demonstrated remarkable anticancer activity. The compounds enhanced the life span of the mice, reduced the average tumor weight, and inhibited the growth of tumor cells, with potency comparable to the standard drug bleomycin. Furthermore, the treatment helped restore depleted hematological parameters like red blood cell counts, white blood cell counts, and hemoglobin toward normal levels.

In another study, a chalcone derivative synthesized from acetophenone and piperonal (B3395001) was tested in rats with mammary tumors induced by N-methyl-N-nitrosourea (MNU). The compound exhibited significant dose-dependent antitumor activity, which was superior to the standard drug paclitaxel (B517696) at the tested doses. Molecular docking studies suggested that the compound's mechanism may involve the inhibition of tubulin, a key component of the cellular cytoskeleton and a target for many established anticancer drugs.

Antimicrobial Properties of this compound and Related Compounds

Research has demonstrated that 2,4-dihydroxyacetophenone and its derivatives possess a range of antimicrobial activities against various pathogenic bacteria. The structural features of these compounds are crucial for their biological effects.

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus licheniformis)

Derivatives of 2,4-dihydroxyacetophenone have shown notable activity against Gram-positive bacteria. A study involving a semicarbazone derivative, 2-[1-(2,4-dihydroxyphenyl)ethylene]hydrazine carboxamide, and its Zn(II) metal complex reported good to moderate antimicrobial activity against Staphylococcus aureus and Bacillus subtilis, a close relative of Bacillus licheniformis. The agar (B569324) well diffusion method was used to demonstrate this inhibitory effect.

Other related structures have also proven effective. A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were evaluated for their antibacterial properties. sigmaaldrich.com The compound with a 4-nitro substitution showed the most promising activity against S. aureus and B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. sigmaaldrich.com

| Compound/Derivative | Bacterial Strain | Method | Result | Reference |

| 2,4-dihydroxyacetophenone Semicarbazone & Zn(II) Complex | Staphylococcus aureus | Agar Well Diffusion | Good to moderate activity | |

| 2,4-dihydroxyacetophenone Semicarbazone & Zn(II) Complex | Bacillus subtilis | Agar Well Diffusion | Good to moderate activity | |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Staphylococcus aureus | Broth Dilution | MIC = 8 µg/mL | sigmaaldrich.com |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Bacillus subtilis | Broth Dilution | MIC = 8 µg/mL | sigmaaldrich.com |

Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The antimicrobial spectrum of dihydroxyacetophenone derivatives extends to Gram-negative bacteria, which are often challenging to treat due to their complex outer membrane. Research has highlighted that dihydroxyacetophenone derivatives exhibit powerful antibacterial activity against drug-resistant strains of Pseudomonas aeruginosa. Specifically, brominated dihydroxyacetophenone derivatives were found to have significant biological activity.

The semicarbazone derivative of 2,4-dihydroxyacetophenone and its zinc complex also demonstrated good to moderate activity against Escherichia coli and P. aeruginosa in agar well diffusion assays. Similarly, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were effective against these Gram-negative bacteria, with the 4-nitro substituted compound showing an MIC of 8 µg/mL against both E. coli and P. aeruginosa. sigmaaldrich.com Studies on chloroindole derivatives have also shown potent inhibition of biofilm formation in uropathogenic E. coli and P. aeruginosa.

| Compound/Derivative | Bacterial Strain | Method | Result | Reference |

| Dihydroxyacetophenone Derivatives (brominated) | Pseudomonas aeruginosa | Not specified | Powerful antibacterial activity | |

| 2,4-dihydroxyacetophenone Semicarbazone & Zn(II) Complex | Escherichia coli | Agar Well Diffusion | Good to moderate activity | |

| 2,4-dihydroxyacetophenone Semicarbazone & Zn(II) Complex | Pseudomonas aeruginosa | Agar Well Diffusion | Good to moderate activity | |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Escherichia coli | Broth Dilution | MIC = 8 µg/mL | sigmaaldrich.com |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Pseudomonas aeruginosa | Broth Dilution | MIC = 8 µg/mL | sigmaaldrich.com |

Antifungal Activity (e.g., Candida albicans, Aspergillus moulds)

Direct studies on the antifungal properties of this compound are not extensively documented in the available literature. However, research on structurally similar compounds provides significant insights into its potential efficacy against pathogenic fungi such as Candida albicans and Aspergillus moulds.

A key structural component of the target compound is the 2,4-dihydroxyphenyl group. Analogs containing this moiety, such as 2',4'-Dihydroxychalcone (B613834) (2',4'-DHC), have demonstrated notable antifungal effects. nih.gov In studies against Aspergillus fumigatus, 2',4'-DHC was found to inhibit radial growth by 20% at a concentration of 8 µg/mL and completely block the fungus's characteristic green pigmentation. nih.gov The minimum inhibitory concentration (MIC₅₀) of 2',4'-DHC against A. fumigatus was reported to be between 64 and 128 µg/mL. nih.gov Mechanistic studies suggest that 2',4'-DHC functions as an inhibitor of the Hsp90-calcinurin pathway, a crucial stress response and virulence pathway in fungi. nih.govnih.gov The inhibitory effects of this analog were significantly enhanced when used in combination with established antifungal drugs like itraconazole (B105839) and caspofungin. nih.govnih.gov

Another related compound, 2,4-diacetylphloroglucinol (B43620) (2,4-DAPG), has shown activity against Candida albicans. It was found to reduce the pathogen's ability to form biofilms, a key virulence factor, and inhibited the morphological transition from yeast to hyphal form. semanticscholar.org While 2,4-DAPG did not completely eradicate the biofilms, it significantly reduced the metabolic activity of the embedded cells. semanticscholar.org

These findings on analogs suggest that the 2,4-dihydroxyphenyl scaffold is a promising feature for antifungal activity. The specific contribution of the α-chloro ketone group in this compound to this activity warrants further direct investigation.

Table 1: Antifungal Activity of Compounds Structurally Related to this compound

| Compound | Fungal Species | Observed Effect | MIC/IC₅₀ |

|---|---|---|---|

| 2',4'-Dihydroxychalcone | Aspergillus fumigatus | Inhibition of radial growth and pigmentation; Hsp90 inhibition. nih.govnih.gov | MIC₅₀: 64-128 µg/mL nih.gov |

Antioxidant Activities Associated with this compound Structure

While direct antioxidant assays on this compound are not prominently featured in the reviewed literature, the inherent 2,4-dihydroxyphenyl (resorcinol) structure is strongly associated with antioxidant potential. The two hydroxyl groups on the aromatic ring are key functional groups capable of donating hydrogen atoms or electrons to scavenge free radicals. mdpi.com

Studies on other molecules containing this dihydroxy moiety support this hypothesis. For instance, research on derivatives of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) highlighted that the presence and position of free hydroxyl groups are critical for antioxidant activity. researchgate.netnih.govrsc.org It was demonstrated that the hydroxyl group in the enol position had a remarkable impact on the molecule's ability to scavenge radicals like the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙⁺). nih.govrsc.org Protecting these hydroxyl groups led to a decrease in antioxidant capacity. researchgate.net

Furthermore, synthetic chalcones and their derivatives are often evaluated for their antioxidant properties. nih.gov The ability of phenolic compounds to act as potent antioxidants is a foundational concept in medicinal chemistry, suggesting that this compound likely possesses similar capabilities due to its chemical architecture. mdpi.com The oxidation of its hydroxyl groups to form quinones is a potential chemical reaction it can undergo.

Enzyme Inhibition Studies by this compound and its Analogs

The reactivity of the α-halo ketone and the presence of the phenolic hydroxyl groups make this compound and its analogs interesting candidates for enzyme inhibition studies.

Inhibition of Enzymes Related to Oxidative Stress and Inflammation

There is no direct evidence of this compound inhibiting enzymes related to oxidative stress and inflammation. However, its parent and related structures have been shown to possess such activities. Derivatives of 2,4-dihydroxyacetophenone, the parent ketone of the title compound, have been synthesized and screened as inhibitors of phosphodiesterases (PDE-1 and -3), enzymes relevant in various signaling pathways. nih.gov

Additionally, hydrazone derivatives of 1-(2,4-dihydroxyphenyl)-1-ethanone have been identified as notable inhibitors of butyrylcholinesterase, an enzyme implicated in neuroinflammation and Alzheimer's disease. researchgate.net In the broader class of related compounds, certain chalcone derivatives have been investigated as potential dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. mdpi.com

Interaction with Specific Molecular Targets (e.g., HDAC, Tyrosinase)

The interaction of this compound and its analogs with specific molecular targets has been a subject of significant research, particularly concerning tyrosinase and histone deacetylase (HDAC).

Tyrosinase Inhibition: The 2,4-dihydroxyphenyl moiety is a well-established pharmacophore for tyrosinase inhibition. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are sought after for treating hyperpigmentation disorders. nih.gov A study on thiophene (B33073) chalcone derivatives found that the analog (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one was an exceptionally potent competitive inhibitor of mushroom tyrosinase. nih.gov The authors specifically noted that the 2,4-dihydroxyl group plays a crucial role in this high-affinity binding and inhibition. nih.gov Further studies have confirmed that introducing a 2,4-dihydroxy substituent into various molecular scaffolds can enhance tyrosinase inhibitory activity significantly when compared to analogs lacking this feature. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Analogs Containing the 2,4-Dihydroxyphenyl Moiety

| Compound | Substrate | Inhibition Type | IC₅₀ (µM) |

|---|---|---|---|

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one nih.gov | Tyrosine Hydroxylase | Competitive | 0.013 |

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one nih.gov | DOPA Oxidase | Competitive | 0.93 |

| Kojic Acid (Reference) nih.gov | Tyrosine Hydroxylase | - | 22.84 |

| (Z)-5-(2,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one nih.gov | L-tyrosine | Competitive | 1.60 |

HDAC Inhibition: While direct studies on this compound as an HDAC inhibitor are scarce, a structurally related compound, 2-chloro-1-(4-hydroxyphenyl)ethanone (B1582972), is utilized as a chemical intermediate in the synthesis of hydroxypyrimidine derivatives that exhibit HDAC inhibitory activity. nih.gov This suggests that the chloroacetophenone scaffold can be a valuable building block for developing potent HDAC inhibitors.

Receptor Interaction and Modulatory Effects of this compound

Specific studies detailing the interaction of this compound with specific cellular receptors are limited. The compound's mechanism of action is generally understood to stem from the reactivity of its functional groups. The α-chloro group can engage in nucleophilic substitution reactions with biological macromolecules, while the phenolic hydroxyl groups are capable of forming hydrogen bonds. These interactions can collectively influence enzyme activity and other cellular processes.

The compound is also noted for its use as a reference standard in pharmaceutical research and has been identified as an impurity in the synthesis of noradrenaline. This connection to adrenergic systems might imply a potential for interaction, but direct receptor binding data is not available in the reviewed literature. The enzyme inhibition profiles discussed previously (e.g., against tyrosinase, butyrylcholinesterase) represent the most clearly defined molecular interactions for this class of compounds.

Investigations into Phototoxic Activity

There is a lack of specific studies in the searched scientific literature investigating the phototoxic activity of this compound. Toxicological assessments by agencies like the US EPA exist for the simpler, related compound 2-Chloroacetophenone, primarily focusing on its properties as a lacrimating agent and its respiratory effects, without specific mention of phototoxicity. epa.gov The photostability and potential for light-induced toxicity of the dihydroxyphenyl-substituted compound remain an area for future investigation.

Structure Activity Relationship Sar Studies and Design of 2 Chloro 1 2,4 Dihydroxyphenyl Ethanone Derivatives

Systematic Modification of the α-Chloroketone Moiety

The α-chloroketone group is a key pharmacophore, acting as a reactive electrophilic center that can form covalent bonds with nucleophilic residues in biological targets, such as amino acid side chains in enzymes.

The identity of the halogen atom at the α-position is a critical determinant of the molecule's chemical reactivity and, by extension, its biological activity. The reactivity of α-haloketones in nucleophilic substitution reactions is governed by the strength and polarity of the carbon-halogen (C-X) bond and the stability of the leaving halide ion. The general order of reactivity for α-haloketones follows the trend I > Br > Cl > F. This is because iodide is the best leaving group among the halogens due to its larger size and lower electronegativity, which results in a weaker, more polarizable C-I bond.

The inductive effect of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. Replacing the chlorine atom in 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone with bromine or iodine would create a more potent alkylating agent. While this increased reactivity could lead to enhanced potency, it might also result in reduced selectivity and increased off-target effects. Conversely, a less reactive α-fluoroketone derivative would likely exhibit diminished biological activity where covalent modification is the primary mechanism of action.

Table 1: Influence of α-Halogen Substituent on Reactivity

| Halogen (X) | C-X Bond Energy (kJ/mol, approx.) | Electronegativity (Pauling Scale) | Leaving Group Ability | Expected Reactivity |

| F | 485 | 3.98 | Poor | Lowest |

| Cl | 339 | 3.16 | Good | Moderate |

| Br | 285 | 2.96 | Very Good | High |

| I | 213 | 2.66 | Excellent | Highest |

Modifications at the α-carbon, such as the introduction of an alkyl group (e.g., methyl), can significantly influence biological activity through steric and electronic effects. The addition of a substituent to the α-carbon creates a tertiary carbon center, which can sterically hinder the approach of a nucleophile. This steric bulk would likely decrease the rate of covalent bond formation with a biological target, potentially reducing potency.

Electronically, an alkyl group is weakly electron-donating. This effect would slightly decrease the electrophilic character of the α-carbon, further reducing its reactivity compared to the unsubstituted parent compound. While no direct biological activity data for α-alkylated derivatives of this compound are extensively reported, SAR studies on other classes of bioactive molecules show that such modifications can be used to modulate reactivity and improve the therapeutic index by reducing off-target reactions.

Derivatization of the Dihydroxyphenyl Ring System

The 2,4-dihydroxyphenyl (resorcinol) ring is crucial for molecular recognition and binding, primarily through hydrogen bonding interactions. Its electronic properties also influence the reactivity of the entire molecule.

The specific 2,4-substitution pattern of the hydroxyl groups on the phenyl ring is critical. The 2-hydroxyl group, being ortho to the acetyl moiety, can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction locks the carbonyl group in the plane of the aromatic ring, which can enhance its interaction with planar regions of a receptor binding site.

Altering the positions of the hydroxyl groups to create isomers, such as 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone or 2-Chloro-1-(4-hydroxyphenyl)ethanone (B1582972), would have profound biological consequences. bldpharm.com The 3,4-dihydroxy (catechol) isomer would lose the potential for the strong intramolecular hydrogen bond, increasing conformational flexibility and altering its hydrogen bonding donor/acceptor profile. The 4-hydroxy isomer, lacking the 2-hydroxy group, would similarly lose this intramolecular interaction. These changes directly affect the molecule's acidity, redox potential, and the specific geometry of its interactions with biological targets, almost certainly leading to a different pharmacological profile.

Table 2: Comparison of Hydroxyphenyl Isomers

| Compound Name | Hydroxyl Positions | Key Structural Feature | Potential Biological Implication |

| This compound | 2,4- (Resorcinol) | Intramolecular H-bond between 2-OH and carbonyl | Planar conformation, specific receptor binding |

| 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone | 3,4- (Catechol) | No intramolecular H-bond to carbonyl | Higher conformational flexibility, different H-bond pattern |

| 2-Chloro-1-(4-hydroxyphenyl)ethanone | 4- (Phenol) | No intramolecular H-bond to carbonyl | Altered binding interactions compared to dihydroxy isomers |

Introducing additional substituents onto the dihydroxyphenyl ring allows for the fine-tuning of the molecule's electronic and lipophilic properties.

Nitro Group: The introduction of a strongly electron-withdrawing nitro (-NO₂) group, for example at the 5-position, would significantly increase the acidity of the phenolic hydroxyl groups and draw electron density away from the aromatic ring. This modification can enhance binding affinity to certain targets and modulate the molecule's redox properties. Studies on related structures have shown that combining electron-withdrawing groups like nitro with electron-donating groups such as methyl can lead to highly active compounds. nih.gov

Methyl Group: The addition of an electron-donating and lipophilic methyl (-CH₃) group, for instance at the 3- or 5-position, would have the opposite electronic effect of a nitro group. It would increase the electron density of the aromatic ring and enhance the molecule's lipophilicity. This could improve membrane permeability or enhance hydrophobic interactions within a binding pocket. For example, 1-(2-Hydroxy-5-methyl-phenyl)-ethanone has been used as a precursor for biologically active β-diketones, indicating the utility of this substitution pattern. orientjchem.org

Conjugation and Hybridization Strategies for Enhanced Bioactivity

A powerful strategy to enhance bioactivity and explore novel mechanisms of action is to create hybrid molecules by conjugating this compound or its core scaffold with other pharmacophores. This approach combines the features of two different molecular classes to produce a single entity with potentially synergistic or additive effects.

A notable example involves the use of the parent precursor, 2,4-dihydroxyacetophenone, to synthesize a series of bis-Schiff base derivatives. In this research, 2,4-dihydroxyacetophenone was first reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazone. This intermediate was then condensed with various substituted aldehydes to create a library of hybrid molecules. These compounds were evaluated for their ability to inhibit phosphodiesterase enzymes (PDE-1 and -3). The results demonstrated that this hybridization strategy was highly effective, with several derivatives showing potent inhibitory activity, in some cases exceeding that of the standard drug suramin. The structure-activity relationship of these hybrids revealed that the nature and position of substituents on the aldehyde-derived phenyl ring were critical for potency against both PDE isoforms.

Table 3: PDE-1 and PDE-3 Inhibitory Activity of 2,4-Dihydroxyacetophenone-Based Bis-Schiff Base Derivatives

This table is based on data from a study on bis-Schiff base derivatives of 2,4-dihydroxyacetophenone. The core structure is (HO)₂-Ph-C(CH₃)=N-N=CH-R, where R is a substituted phenyl ring.

| Derivative (Substituent on R) | PDE-1 IC₅₀ (µM) | PDE-3 IC₅₀ (µM) |

| 2,4-dichlorophenyl | Inactive | 0.012 ± 0.32 |

| 2-methoxyphenyl | 0.05 ± 0.11 | 0.09 ± 0.14 |

| 2-nitrophenyl | 1.05 ± 0.21 | 0.99 ± 0.08 |

| 2-hydroxyphenyl | 1.25 ± 0.02 | 1.01 ± 0.22 |

| Standard (Suramin) | 8.12 ± 1.03 | 1.05 ± 0.28 |

Data sourced from a study on phosphodiesterase inhibition by bis-Schiff bases derived from 2,4-dihydroxyacetophenone. orientjchem.org

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The strategy of creating hybrid molecules involves covalently linking two or more distinct pharmacophoric units to generate a single chemical entity with potentially enhanced affinity, improved efficacy, or a multi-target profile. nih.govnih.gov This approach is a promising avenue in drug discovery to address challenges like drug resistance and to improve the potency of existing therapeutic agents. nih.gov The this compound scaffold presents a valuable starting point for the design of such hybrid compounds due to its inherent structural features and reactive sites.

The core structure of this compound, also known as 4-(2-chloroacetyl)resorcinol, possesses two key reactive centers for derivatization: the α-chloroacetyl group and the phenolic hydroxyl groups on the resorcinol (B1680541) ring. The α-chloro ketone is a highly reactive electrophile, making it an ideal handle for nucleophilic substitution reactions. This allows for the straightforward linkage of other molecules containing nucleophilic functional groups such as amines, thiols, or alcohols, thereby forming a stable covalent bond to create the hybrid structure.

While specific examples of hybrid molecules originating directly from this compound are not extensively documented in current literature, the synthetic feasibility is well-established through studies on its parent compound, 2,4-dihydroxyacetophenone. For instance, derivatives of 2,4-dihydroxyacetophenone have been synthesized by reacting the ketone moiety with hydrazine hydrate, followed by condensation with various substituted aldehydes to form bis-Schiff base derivatives. nih.gov This demonstrates the reactivity of the carbonyl group and provides a template for how the scaffold can be elaborated.

A general synthetic approach to hybrid molecules using the this compound scaffold would involve a one-step nucleophilic substitution reaction. In this proposed synthesis, a pharmacophore containing a primary or secondary amine (R-NH₂) could be reacted with this compound in the presence of a non-nucleophilic base. The base would neutralize the hydrochloric acid generated during the reaction, driving the formation of an α-aminoketone hybrid. This method offers a direct and efficient route to conjugate the 2,4-dihydroxyphenyl ethanone (B97240) core with a wide array of other bioactive molecules.

Biocatalytic Strategies for Asymmetric Synthesis of Derivatives (e.g., enantioselective reduction to alcohols)

The enantioselective reduction of prochiral ketones to form optically active chiral alcohols is a critical transformation in the pharmaceutical industry, as these alcohols are often key building blocks for active pharmaceutical ingredients (APIs). researchgate.netrsc.org Biocatalytic methods, employing enzymes such as ketoreductases (KREDs) or whole microbial cells, offer significant advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and environmental compatibility. nih.govresearchgate.net

The asymmetric reduction of α-chloro ketones, including derivatives of this compound, is of particular interest. The resulting chiral α-chloroalcohols are versatile intermediates for synthesizing various pharmaceuticals. nih.govgoogle.com

Research has demonstrated the effectiveness of various biocatalytic systems for the asymmetric reduction of substituted α-chloro acetophenones:

Engineered Ketoreductases: A ketoreductase from Chryseobacterium sp. CA49, ChKRED20, was identified to catalyze the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) to the corresponding (S)-alcohol, a key intermediate for the drug ticagrelor, with excellent stereoselectivity (>99% enantiomeric excess, ee). nih.gov Through directed evolution, single-point mutations (H145L and L205M) significantly increased the enzyme's activity. The optimized mutant L205A exhibited a tenfold increase in specific activity and enabled the complete conversion of high substrate concentrations (150-200 g/L) to the enantiopure (S)-alcohol with an isolated yield of 95%. nih.gov

Whole-Cell Biocatalysis: Whole cells of the yeast Cyberlindnera saturnus ZJPH1807 have been successfully used to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone (CPE) into (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a chiral precursor for the antifungal drug miconazole. researchgate.net The process was significantly enhanced by using additives; a combination of a natural deep eutectic solvent (NADES) and methyl-β-cyclodextrin resulted in a 91.0% yield in just 1.5 hours, representing a 12.4-fold increase in productivity compared to the reaction in a standard buffer. researchgate.net